1-[4-(difluoromethoxy)phenyl]-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea 1-[4-(difluoromethoxy)phenyl]-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea
Brand Name: Vulcanchem
CAS No.: 894041-34-0
VCID: VC4211453
InChI: InChI=1S/C20H19F2N3O5/c21-19(22)30-15-4-1-12(2-5-15)23-20(27)24-13-9-18(26)25(11-13)14-3-6-16-17(10-14)29-8-7-28-16/h1-6,10,13,19H,7-9,11H2,(H2,23,24,27)
SMILES: C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NC(=O)NC4=CC=C(C=C4)OC(F)F
Molecular Formula: C20H19F2N3O5
Molecular Weight: 419.385

1-[4-(difluoromethoxy)phenyl]-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea

CAS No.: 894041-34-0

Cat. No.: VC4211453

Molecular Formula: C20H19F2N3O5

Molecular Weight: 419.385

* For research use only. Not for human or veterinary use.

1-[4-(difluoromethoxy)phenyl]-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea - 894041-34-0

Specification

CAS No. 894041-34-0
Molecular Formula C20H19F2N3O5
Molecular Weight 419.385
IUPAC Name 1-[4-(difluoromethoxy)phenyl]-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea
Standard InChI InChI=1S/C20H19F2N3O5/c21-19(22)30-15-4-1-12(2-5-15)23-20(27)24-13-9-18(26)25(11-13)14-3-6-16-17(10-14)29-8-7-28-16/h1-6,10,13,19H,7-9,11H2,(H2,23,24,27)
Standard InChI Key FZSWRZQONSKINP-UHFFFAOYSA-N
SMILES C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NC(=O)NC4=CC=C(C=C4)OC(F)F

Introduction

Key Observations:

  • No matching entries were found in PubChem, patents, or scientific databases included in the search results.

  • Related urea derivatives (e.g., 1-(1-propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea , CID 42625505 ) share structural similarities but lack the specific 2,3-dihydro-1,4-benzodioxin-5-oxopyrrolidin moiety.

Novelty of the Compound

  • The compound may be hypothetical or recently synthesized, with no published data yet available.

  • Structural complexity: The combination of difluoromethoxyphenyl and benzodioxin-pyrrolidinone groups is uncommon in existing databases.

Target-Specific Applications

  • Therapeutic context: If synthesized for a specific disease target (e.g., kinase inhibitors, GPCR modulators), data may be restricted to proprietary studies.

  • Comparative analysis: Table 1 contrasts the target compound with structurally similar ureas from the search results.

Structural and Functional Insights from Analogous Compounds

FeatureTarget CompoundCID 42625505 Diflumetorim
Core StructureUrea linked to difluoromethoxyphenyl and benzodioxin-pyrrolidinoneUrea linked to chloro-trifluoromethylphenyl and pyridoimidazolonePyrimidinamine with difluoromethoxyphenyl
Key Functional GroupsDifluoromethoxy, lactam carbonyl, benzodioxin ringChloro, trifluoromethyl, pyridoimidazoloneDifluoromethoxy, pyrimidine
Potential BioactivityHypothetical kinase inhibition, GPCR modulationPPO inhibition (herbicide) Anticonvulsant, local anesthetic
Synthetic ComplexityMulti-step synthesis requiring protection/deprotection of reactive groupsPyridoimidazolone synthesis via cyclization Condensation of amines with pyrimidine derivatives

Recommendations for Further Research

  • Synthetic Pathways:

    • Step 1: Prepare 4-(difluoromethoxy)phenyl isocyanate for urea linkage.

    • Step 2: Synthesize 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-amine via cyclization of benzodioxin derivatives.

    • Step 3: Couple the two fragments using urea-forming reactions (e.g., isocyanate + amine).

  • Target Validation:

    • In silico modeling: Docking studies with kinases (e.g., EGFR, B-Raf) or GPCRs to predict binding affinity.

    • In vitro assays: Cytotoxicity (MTT), enzyme inhibition (e.g., CDK2, PI3K).

  • Literature Gaps:

    • Patent searches: Expand to non-English patents (e.g., Japanese ) for alternative nomenclature.

    • Conference abstracts: Review recent medicinal chemistry meetings for unpublished data.

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